molecular formula C7H4ClNO4 B13318758 6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid CAS No. 692057-13-9

6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid

Katalognummer: B13318758
CAS-Nummer: 692057-13-9
Molekulargewicht: 201.56 g/mol
InChI-Schlüssel: FTRRYZYVWJFDJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that contains a chlorine atom, a dioxolo ring, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid typically involves the chlorination of a precursor compound followed by the formation of the dioxolo ring. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with a suitable dioxolo precursor under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Wissenschaftliche Forschungsanwendungen

6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific combination of a chlorine atom, dioxolo ring, and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

692057-13-9

Molekularformel

C7H4ClNO4

Molekulargewicht

201.56 g/mol

IUPAC-Name

6-chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C7H4ClNO4/c8-3-1-9-6-5(12-2-13-6)4(3)7(10)11/h1H,2H2,(H,10,11)

InChI-Schlüssel

FTRRYZYVWJFDJX-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(C(=CN=C2O1)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.